Gramicidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Gramicidin synthesis involves complex biochemical processes. A practical synthesis of the antimicrobial peptide gramicidin S using Fmoc-based solid-phase peptide synthesis was detailed by Grotenbreg et al. (2004). Another notable synthesis approach, dating back to 1957, was described by Schwyzer & Sieber (1957), who synthesized a cyclic decapeptide derivative of gramicidin S.

Molecular Structure Analysis

The structure of gramicidin has been a subject of significant interest. Wallace & Ravikumar (1988) detailed the crystal structure of a gramicidin-cesium complex, revealing a left-handed helical coil structure. The study by Kessler et al. (2004) further elaborated on the linear pentadecapeptide structure of gramicidin, produced via a nonribosomal pathway.

Chemical Reactions and Properties

Gramicidin's chemical reactions primarily involve its role in forming ion channels in cell membranes. The peptide exhibits specific interactions with ions and the lipid bilayer of cell membranes, as demonstrated in studies such as Busath & Szabó (1981), which explored its conductive properties.

Physical Properties Analysis

The physical properties of gramicidin, especially in relation to its conformation in different environments, have been thoroughly investigated. For instance, Smart et al. (1993) developed a method to analyze and display the pore dimensions of ion channels, applying it to various structures of gramicidin.

Chemical Properties Analysis

Gramicidin's chemical properties are closely linked to its role as an ion channel. The peptide interacts with monovalent cations and demonstrates specificity in these interactions, which is crucial to its function as detailed by Andersen (2005).

Applications De Recherche Scientifique

Interaction with Lipid Bilayers

Gramicidin S (GS) demonstrates significant antimicrobial activity against a broad spectrum of bacteria and fungi, attributed to its unique amphiphilic beta-sheet structure which enables strong partitioning into lipid bilayers. This interaction perturbs lipid packing, increases membrane permeability at lower concentrations, and causes membrane destabilization at higher concentrations, highlighting its role in antimicrobial action by disrupting the lipid bilayer integrity of bacterial inner membranes. The specificity of GS for lipid bilayer model membranes suggests potential for designing analogs with enhanced antimicrobial potency and reduced toxicity (Prenner, Lewis, & McElhaney, 1999).

Antimicrobial Peptide Gene Regulation

The discovery of vitamin D's role in regulating the expression of the cathelicidin antimicrobial peptide gene has opened new avenues for using vitamin D to combat infectious diseases. This regulation underscores the potential of harnessing endogenous antimicrobial peptides, like cathelicidins, which exhibit broad-spectrum activity against pathogens, for the development of novel antimicrobial therapies. Such strategies aim at enhancing the body's innate immune response, providing an innovative approach to address antibiotic resistance and treat infections (Guo & Gombart, 2014).

Conjugates of Natural Compounds

The synthesis of "hybrid" compounds by introducing nitroxyl radicals into natural compounds, including fragments of gramicidin, offers a promising strategy for creating new pharmacological agents. This approach has shown potential in enhancing biological activity, modifying action modes, reducing toxicity, and increasing selective cytotoxicity. Specifically, conjugates involving gramicidin fragments and nitroxyl radicals may serve as innovative drug delivery systems, targeting pathological areas for diagnostics and treatment, highlighting a novel application of gramicidin in medicinal chemistry (Grigor’ev, Tkacheva, & Morozov, 2014).

Soil Bacteria and Plant Health

Research on the Gram-positive bacterium Paenibacillus polymyxa, which produces antibiotics including polymyxin, has broadened our understanding of antibiotic development for both agricultural and medical applications. Strain E681 of P. polymyxa, isolated from barley roots, not only promotes plant growth but also produces antimicrobial compounds protecting plants against pathogens. This strain's ability to elicit induced systemic resistance in plants and its potential in producing polymyxin, an antibiotic of last resort against drug-resistant bacteria, demonstrate the diverse applications of soil bacteria in promoting plant and human health (Jeong, Choi, Ryu, & Park, 2019).

Safety And Hazards

Orientations Futures

Research on gramicidin continues to explore its applications beyond its antibiotic properties. Investigating its potential as a targeted therapy for specific diseases and optimizing its safety profile are areas of interest. Additionally, understanding the structural basis of its ion channel formation could inspire the development of novel ionophores for various biomedical purposes .

Propriétés

Numéro CAS |

1393-88-0 |

|---|---|

Nom du produit |

Gramicidin |

Formule moléculaire |

C13H24O2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

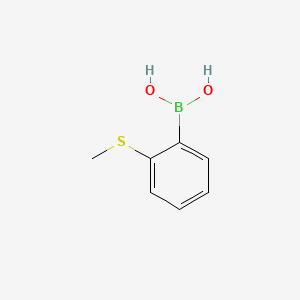

![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)